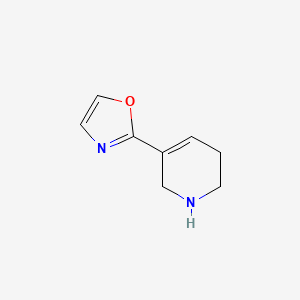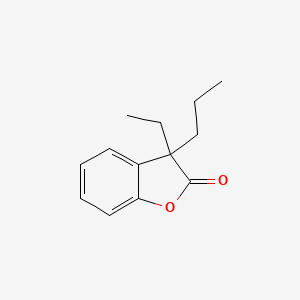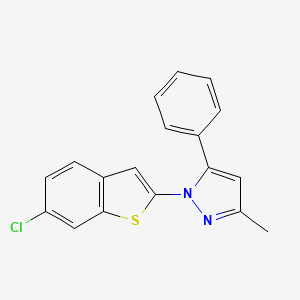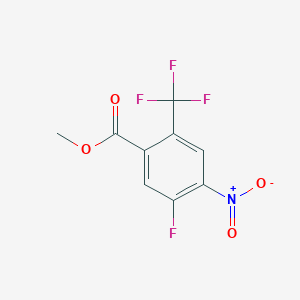
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the tetrahydropyridine ring is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminotetrahydropyridine with an α-haloketone under basic conditions to form the oxazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.
科学的研究の応用
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(1,2,3,6-Tetrahydropyridin-5-yl)oxazole
- 2-(1,2,3,4-Tetrahydropyridin-3-yl)oxazole
- 2-(1,2,3,5-Tetrahydropyridin-4-yl)oxazole
Uniqueness
2-(1,2,5,6-Tetrahydropyridin-3-yl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrogen atom in the tetrahydropyridine ring and the presence of the oxazole ring confer distinct electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h2,4-5,9H,1,3,6H2 |
InChIキー |
WLLBLEURTOIHAI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(=C1)C2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)




![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)

